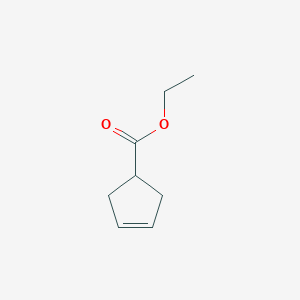

Ethyl 3-cyclopentene-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl cyclopent-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLAIKSGNQPPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415675 | |

| Record name | ethyl 3-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21622-01-5 | |

| Record name | 3-Cyclopentene-1-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21622-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-cyclopentene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Cyclopentene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Cyclopentene-1-Carboxylate

Prepared by: A Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic value of a molecule is often defined by its versatility, reactivity, and the structural motifs it can introduce. Ethyl 3-cyclopentene-1-carboxylate, a seemingly simple cyclic ester, is a quintessential example of such a valuable synthetic intermediate. Its unique architecture, featuring a reactive cyclopentene ring and a modifiable ethyl ester functional group, provides chemists with a powerful tool for constructing complex molecular frameworks. This guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide the causal insights, validated protocols, and mechanistic understanding required by researchers and drug development professionals. We will delve into its synthesis, explore its chemical reactivity, and highlight its role in the creation of high-value molecules, thereby offering a comprehensive resource for leveraging its full synthetic potential.

Core Physicochemical & Structural Properties

This compound is a colorless liquid characterized by a five-membered carbocyclic ring containing a single point of unsaturation and an ethyl ester substituent.[1] This combination of features dictates its physical properties and reactivity profile.

Key Data Summary

The fundamental physicochemical properties are summarized below for quick reference and experimental planning.

| Property | Value | Source(s) |

| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [2] |

| CAS Number | 21622-01-5 | [3][4] |

| Molecular Formula | C₈H₁₂O₂ | [2][3] |

| Molecular Weight | 140.18 g/mol | [2][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [4][5] |

| Boiling Point | 64 °C at 15 mmHg | [4] |

| Density | ~1.029 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.4460 - 1.4500 | [4] |

| Flash Point | 48 °C | |

| SMILES | CCOC(=O)C1CC=CC1 | [2] |

| InChIKey | CTLAIKSGNQPPLO-UHFFFAOYSA-N | [2][3] |

Synthesis Pathway: The Diels-Alder Approach

The most common and efficient route to the cyclopentene carboxylate scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile, in this case, ethyl acrylate.[6][7] This reaction is a cornerstone of organic chemistry for its ability to form six-membered rings with high stereocontrol.

Causality of the Method: Cyclopentadiene is an exceptionally reactive diene in normal-electron-demand Diels-Alder reactions.[7] The reaction requires the in-situ "cracking" of its stable dimer, dicyclopentadiene, via a retro-Diels-Alder reaction at high temperatures. The freshly generated cyclopentadiene monomer is then trapped by the dienophile, ethyl acrylate. The reaction typically yields a mixture of endo and exo stereoisomers, with the endo product often being the kinetically favored product due to secondary orbital interactions.

A detailed, self-validating laboratory protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Key Reactions & Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the alkene and the ester. This allows for selective transformations, making it a versatile node for divergent synthesis.

-

Alkene Modifications : The C=C double bond is susceptible to a wide range of electrophilic additions.

-

Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) saturates the double bond to yield Ethyl cyclopentanecarboxylate. This is a fundamental step to remove the unsaturation and access saturated cyclopentane derivatives.

-

Epoxidation : Reaction with peroxy acids like m-CPBA forms the corresponding epoxide. This epoxide is a valuable intermediate, susceptible to nucleophilic ring-opening to install vicinal functional groups with defined stereochemistry.

-

Dihydroxylation : Treatment with OsO₄ (catalytic) and a co-oxidant like NMO yields the corresponding cis-diol, adding two hydroxyl groups across the double bond.

-

-

Ester Group Transformations : The ester moiety can be readily converted into other functional groups.

-

Hydrolysis : Basic (saponification) or acidic hydrolysis converts the ester to the corresponding 3-cyclopentene-1-carboxylic acid.

-

Reduction : Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduce the ester to the primary alcohol, (3-cyclopenten-1-yl)methanol. This provides access to a different class of cyclopentene derivatives.

-

Amidation : Direct reaction with amines, often at elevated temperatures or with catalysts, can form the corresponding amide.

-

Applications in Drug Discovery & Development

The cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry. This compound serves as a key starting material for introducing this motif into complex Active Pharmaceutical Ingredients (APIs).[1]

A notable application area is in the synthesis of intermediates for drugs like Dolasetron , a potent serotonin 5-HT₃ receptor antagonist used as an antiemetic agent to combat nausea and vomiting, particularly after chemotherapy.[8] While the direct synthesis of Dolasetron may involve derivatives, the core endo-azatricyclic framework is often constructed from functionalized cyclopentane precursors, highlighting the importance of building blocks like this compound. The ability to functionalize both the ring and the ester provides a pathway to the complex amino-alcohol intermediates required for such APIs.

Analytical Characterization Protocol

Validating the identity and purity of the starting material is a non-negotiable step in any synthetic workflow.

-

Gas Chromatography (GC) : This is the primary method for assessing purity. Commercial suppliers typically guarantee a purity of >97.0% as determined by GC analysis.[5]

-

Infrared (IR) Spectroscopy : The IR spectrum provides a rapid confirmation of the key functional groups. Expect to see:

-

A strong, sharp absorption band around 1730 cm⁻¹ , characteristic of the ester carbonyl (C=O) stretch.

-

A medium absorption band around 1650 cm⁻¹ for the alkene C=C stretch.

-

Bands around 3050 cm⁻¹ corresponding to the vinylic C-H stretching.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be characterized by signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). The two vinylic protons on the double bond will appear as a multiplet around 5.7 ppm. The remaining aliphatic protons on the ring will appear as multiplets between 2.0 and 3.5 ppm.

-

¹³C NMR : Key signals will include the ester carbonyl carbon around 175 ppm, the two alkene carbons around 129-131 ppm, the ester OCH₂ carbon around 60 ppm, and several aliphatic carbons in the 30-50 ppm range.

-

Safety, Handling, and Storage

As a flammable organic liquid, proper handling of this compound is paramount for laboratory safety.

-

Hazards : The compound is classified as a Flammable Liquid, Category 3 (GHS Hazard statement H226: Flammable liquid and vapor).[2][4] It may cause irritation upon contact with skin, eyes, and the respiratory tract.

-

Handling :

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Keep away from all sources of ignition, including heat, sparks, and open flames.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

-

Storage :

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. A recommended storage temperature is between 2-8°C.[4]

-

Store away from oxidizing agents and strong acids to prevent dangerous reactions.

-

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory work.

Protocol: Synthesis via Diels-Alder Reaction

Objective: To synthesize this compound from dicyclopentadiene and ethyl acrylate.

Materials:

-

Dicyclopentadiene (stabilized)

-

Ethyl acrylate

-

Round-bottom flask with a distillation head and condenser (for cracking)

-

Addition funnel

-

Three-neck round-bottom flask (for reaction)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Vacuum distillation apparatus

Procedure:

-

Cracking of Dicyclopentadiene: Set up a simple distillation apparatus. Place dicyclopentadiene in the distillation flask. Heat the flask to ~180-200 °C. The dimer will undergo a retro-Diels-Alder reaction, and the cyclopentadiene monomer (b.p. ~41 °C) will distill over. Collect the monomer in a receiver flask cooled in an ice bath. CAUTION: Cyclopentadiene will re-dimerize at room temperature; use it promptly after collection.

-

Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser (with a drying tube), place the desired amount of ethyl acrylate.

-

Cycloaddition: Cool the flask containing ethyl acrylate in an ice bath. Slowly add the freshly cracked cyclopentadiene from the addition funnel to the stirred ethyl acrylate over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-24 hours to ensure complete reaction.

-

Workup & Purification: The crude product is typically pure enough for many applications. For higher purity, remove any unreacted starting materials under reduced pressure. The final product can be purified by vacuum distillation (b.p. 64 °C / 15 mmHg).

Self-Validation: Monitor the reaction progress by TLC or GC to observe the consumption of ethyl acrylate. The final product's identity and purity should be confirmed by GC, IR, and NMR as described in Section 5.

Protocol: Reduction of the Ester to (3-Cyclopenten-1-yl)methanol

Objective: To reduce the ester functional group to a primary alcohol.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Three-neck round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-neck flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous diethyl ether.

-

Substrate Addition: Dissolve this compound in anhydrous diethyl ether and place it in the addition funnel.

-

Reduction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the ester solution dropwise to the stirred suspension. CAUTION: The reaction is highly exothermic and produces hydrogen gas. Ensure adequate cooling and ventilation.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Quenching (Fieser workup): Cautiously quench the reaction by cooling the flask back to 0 °C and adding, sequentially and dropwise, 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

-

Workup: A granular precipitate should form, which can be removed by filtration. Wash the precipitate thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude alcohol. The product can be further purified by distillation or chromatography.

Self-Validation: The success of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the ester C=O peak (~1730 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).

Conclusion

This compound is a foundational building block whose value is realized through its versatile reactivity. A thorough understanding of its properties, synthesis, and reaction pathways, as outlined in this guide, empowers researchers to design more efficient and innovative synthetic routes. By adhering to rigorous analytical validation and safety protocols, scientists and drug development professionals can confidently employ this molecule to construct the complex architectures required for next-generation pharmaceuticals and advanced materials.

References

-

Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. [Link]

-

Domingo, L. R., & Sáez, J. A. (2006). A Computational Study of the Diels−Alder Reaction of Ethyl-S-lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. The Journal of Organic Chemistry, 71(19), 7463–7470. [Link]

-

Moseley, C. G., & Cheek, P. H. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]

-

Koolman, H., & Kaval, N. (2017). Click Chemistry with Cyclopentadiene. Molecules, 22(6), 932. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Supporting Information. [Link]

-

PubChem. (n.d.). 3-Ethylcyclopentene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 3-cyclohexenecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dolasetron. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]

- 5. This compound | 21622-01-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-Cyclopentene-1-carboxylate

Introduction

Ethyl 3-cyclopentene-1-carboxylate (CAS No. 21622-01-5) is a pivotal bifunctional molecule in modern organic synthesis.[1][2][3] Its structure, featuring a reactive cyclopentene ring and a versatile ethyl ester group, makes it a valuable building block for creating complex molecular architectures.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences. The unique combination of a strained ring system and an electron-withdrawing group offers chemists numerous avenues for modification, establishing this compound as a key intermediate in the synthesis of pharmaceuticals and advanced agrochemicals.[1]

Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its distinct structural features. The molecule consists of a five-membered carbocyclic ring containing a single double bond and an ethyl ester substituent at the allylic position. This arrangement provides two primary sites for chemical modification.

Caption: Structure of this compound highlighting reactive sites.

The physical and chemical properties of this compound are essential for its handling, reaction design, and purification.

| Property | Value | Source |

| CAS Number | 21622-01-5 | [3][4][5] |

| Molecular Formula | C₈H₁₂O₂ | [1][2][5] |

| Molecular Weight | 140.18 g/mol | [1][5][6] |

| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [5] |

| SMILES | CCOC(=O)C1CC=CC1 | [5] |

| Appearance | Colorless to almost colorless clear liquid | [2][6] |

| Boiling Point | 172.8°C at 760 mmHg; 64°C at 15 mmHg | [1][2][6] |

| Density | ~1.029 g/cm³ | [1][2] |

| Refractive Index | 1.4460 - 1.4500 | [2][6] |

| Flash Point | 48 °C | [6] |

Spectroscopic Profile for Structural Verification

Accurate characterization is paramount in synthesis. The following table summarizes the expected spectroscopic data for this compound, which serves as a benchmark for confirming its identity and purity after synthesis or prior to use.

| Spectroscopy | Characteristic Peaks / Signals |

| ¹H NMR (CDCl₃) | δ ~5.7 ppm (m, 2H, -CH=CH-); δ ~4.1 ppm (q, 2H, -OCH₂CH₃); δ ~3.1 ppm (m, 1H, -CH(CO₂Et)-); δ ~2.6 ppm (m, 4H, -CH₂-); δ ~1.2 ppm (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ ~175 ppm (C=O); δ ~128 ppm (-CH=CH-); δ ~77 ppm (-OCH₂-); δ ~45 ppm (-CH(CO₂Et)-); δ ~35 ppm (-CH₂-); δ ~14 ppm (-CH₃) |

| IR (Infrared) | ~2980 cm⁻¹ (C-H stretch, sp³); ~3050 cm⁻¹ (C-H stretch, sp²); ~1730 cm⁻¹ (C=O stretch, ester); ~1650 cm⁻¹ (C=C stretch, alkene); ~1180 cm⁻¹ (C-O stretch) |

| Mass Spec (MS) | M⁺ at m/z = 140.08; Key fragments: m/z = 111 ([M-C₂H₅]⁺), 95 ([M-OC₂H₅]⁺), 67 ([C₅H₇]⁺) |

Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in wavenumbers (cm⁻¹).

Synthesis and Purification Protocol

The most direct and common synthesis of this compound is via a [4+2] cycloaddition (Diels-Alder reaction) between freshly cracked cyclopentadiene and ethyl acrylate. This method is efficient and demonstrates a fundamental principle of organic chemistry.

Expert Insight: The choice of ethyl acrylate as the dienophile is strategic. Its electron-withdrawing ester group activates the double bond, accelerating the reaction with the electron-rich diene (cyclopentadiene). The reaction is typically performed at low temperatures to favor the formation of the kinetic endo-product, although the exo-isomer can also form.

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

-

Preparation: Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer via distillation. Keep the monomer chilled on ice to prevent dimerization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethyl acrylate (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or toluene.

-

Cycloaddition: Cool the solution to 0 °C in an ice bath. Add the freshly cracked cyclopentadiene (1.1 equivalents) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the limiting reagent is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via vacuum distillation (e.g., at 64 °C / 15 mmHg) to yield pure this compound as a colorless liquid.[2][6]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides a rich platform for diverse chemical transformations.

Caption: Key reactivity pathways for this compound.

-

Reactions of the Alkene: The double bond is susceptible to electrophilic addition.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) reduces the double bond to yield ethyl cyclopentanecarboxylate, a saturated analog.[7][8]

-

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) forms the corresponding epoxide, a valuable intermediate for ring-opening reactions.

-

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can convert the alkene into a diol.

-

-

Reactions of the Ester: The ester group is a classic carbonyl derivative.

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup yields 3-cyclopentene-1-carboxylic acid.[9] This is a crucial step for peptide couplings or when a free acid is required.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (cyclopent-3-en-1-yl)methanol.

-

Amidation/Transesterification: The ester can be converted to amides or other esters under appropriate conditions, further expanding its synthetic utility.

-

Application in Drug Development: This molecule is a sought-after intermediate in the pharmaceutical industry.[1] Its rigid, three-dimensional scaffold is ideal for designing ligands that fit into specific protein binding pockets. The cyclopentene core can be found in various biologically active molecules, and the ester handle provides a convenient point for attaching other pharmacophores or linking to a larger molecular framework.

Safety and Handling

Proper handling is crucial due to the compound's flammability.[4][5][10]

-

GHS Classification: Flammable liquid and vapor (Category 3).[4][5]

-

Hazard Statements: H226: Flammable liquid and vapor.[10][11]

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[6]

-

P233: Keep container tightly closed.[11]

-

P240/P241/P242/P243: Ground/bond container and receiving equipment, use explosion-proof electrical/ventilating/lighting equipment, use only non-sparking tools, and take precautionary measures against static discharge.[11]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[11]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances and ignition sources. Recommended storage temperature is 2-8°C.[2]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis. Its predictable reactivity, combined with the stereochemical possibilities offered by its cyclic structure, ensures its continued relevance. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reaction pathways is essential for leveraging its full potential in the creation of novel and complex molecules.

References

-

(n.d.). This compound: A Versatile Building Block for Innovation. Retrieved from a chemical supplier's article. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

(n.d.). chemical label this compound. Retrieved from a chemical label image. [Link]

-

ChemSynthesis. (n.d.). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved from ChemSynthesis. [Link]

-

PubChem. (n.d.). 3-Cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

NIST. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Miller, A. L., & Bowden, N. B. (n.d.). Supplementary Data: Room Temperature Ionic Liquids. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). Ethyl 3-oxocyclopentanecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from Starshine Chemical. [Link]

- Google Patents. (n.d.). US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.

-

PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. ethyl cyclopent-3-ene-1-carboxylate - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Starshinechemical [starshinechemical.com]

- 7. Ethyl cyclopentane carboxylate | 5453-85-0 | FAA45385 [biosynth.com]

- 8. US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]

- 9. 3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical-label.com [chemical-label.com]

- 11. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Ethyl 3-cyclopentene-1-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

Foreword: The Cyclopentene Moiety as a Privileged Scaffold in Modern Drug Discovery

The cyclopentane ring system, once considered a synthetically challenging and perhaps underutilized scaffold, has emerged as a crucial structural motif in a multitude of successful medicinal chemistry programs.[1] Its prevalence in natural products and its capacity to present substituents in a well-defined three-dimensional space have rendered it a "privileged scaffold" for the development of novel therapeutics.[1] Ethyl 3-cyclopentene-1-carboxylate, as a functionalized cyclopentene derivative, represents a versatile and highly valuable building block in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2][3] This guide provides an in-depth exploration of its structure, properties, and, most critically, the scientific principles and practical methodologies for its synthesis.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 21622-01-5) is an organic compound with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[3][4] The molecule features a five-membered carbocyclic ring containing a single double bond, with an ethyl ester functional group attached to a stereocenter. This combination of a reactive alkene and a modifiable ester group within a constrained cyclic system is the basis for its synthetic utility.

Structural Representation:

Caption: 2D Structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 21622-01-5 | [4] |

| Molecular Formula | C₈H₁₂O₂ | [3][4] |

| Molecular Weight | 140.18 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | [5][6] |

| Boiling Point | 64 °C at 15 mmHg | [6][7] |

| Density | ~1.029 g/cm³ | [3] |

| Refractive Index | ~1.45 | [5][6] |

Spectroscopic Characterization: A Fingerprint of the Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be characterized by signals corresponding to the ethyl group (a triplet and a quartet), the olefinic protons of the cyclopentene ring, the allylic protons, and the methine proton at the stereocenter.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the olefinic carbons, the aliphatic carbons of the ring, and the carbons of the ethyl group.

Reference Data for 3-Cyclopentene-1-carboxylic acid: SpectraBase provides reference ¹H and ¹³C NMR spectra for 3-cyclopentene-1-carboxylic acid, which can be consulted for characteristic chemical shifts of the cyclopentene ring protons and carbons.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups. The spectrum of this compound will be dominated by:

-

A strong absorption band around 1730 cm⁻¹ , characteristic of the C=O stretching vibration of the ester.

-

Absorption bands in the region of 3000-3100 cm⁻¹ corresponding to the C-H stretching of the alkene.

-

A C=C stretching vibration band around 1650 cm⁻¹ .

Reference Data for 3-Cyclopentene-1-carboxylic acid: An ATR-IR spectrum for 3-cyclopentene-1-carboxylic acid is available on PubChem, showing the characteristic O-H, C=O, and C=C stretching frequencies.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis of this compound: The Diels-Alder Approach

The most direct and atom-economical approach to the synthesis of this compound is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, the reaction occurs between cyclopentadiene (the diene) and ethyl acrylate (the dienophile).

The Underlying Mechanism and Stereoselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product. A computational study of the Diels-Alder reaction between ethyl-S-lactyl acrylate and cyclopentadiene highlights that the s-cis conformation of the dienophile is more stable in the transition state.[10] Furthermore, the study suggests that endo/exo selectivity is influenced by orbital interactions between the diene and the carbonyl oxygen of the acrylate.[10] For the reaction of cyclopentadiene and ethyl acrylate, a mixture of endo and exo isomers is typically formed, with the endo product often being the major isomer under kinetic control due to secondary orbital interactions.

Caption: The Diels-Alder reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from known Diels-Alder reactions involving cyclopentadiene.[11][12]

Materials and Reagents:

-

Dicyclopentadiene

-

Ethyl acrylate

-

Hydroquinone (inhibitor)

-

Methanol

-

Sulfuric acid (catalyst for esterification, if starting from acrylic acid)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Cracking of Dicyclopentadiene: Dicyclopentadiene is a dimer that needs to be "cracked" back to the monomeric cyclopentadiene immediately before use. This is achieved by heating dicyclopentadiene to its boiling point (around 170 °C) and collecting the lower-boiling cyclopentadiene monomer (b.p. 41 °C) by fractional distillation. The collected cyclopentadiene should be kept cold (in an ice bath) and used promptly as it will readily dimerize back.

-

Diels-Alder Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place ethyl acrylate and a small amount of hydroquinone to prevent polymerization.

-

Slowly add the freshly prepared, cold cyclopentadiene to the flask containing ethyl acrylate. The reaction is exothermic, so the addition should be controlled to maintain a moderate reaction temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or gently heat to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove any unreacted starting materials by rotary evaporation under reduced pressure.

-

The crude product, which will be a mixture of endo and exo isomers, can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the isomers.

-

Self-Validating System and Causality:

-

Freshly Cracked Cyclopentadiene: The use of freshly prepared cyclopentadiene is critical because it readily undergoes a Diels-Alder reaction with itself to reform dicyclopentadiene at room temperature, which would reduce the yield of the desired product.

-

Inhibitor: Hydroquinone is added to the ethyl acrylate to prevent radical polymerization, which can be initiated by heat or light, ensuring that the acrylate is available for the cycloaddition reaction.

-

Temperature Control: While the reaction can proceed at room temperature, gentle heating can increase the rate. However, excessive heat can favor the retro-Diels-Alder reaction, leading to a lower yield. The choice of temperature is a balance between reaction rate and product stability.

-

Purification: Column chromatography is essential for separating the endo and exo isomers, which have slightly different polarities. The separation is necessary to obtain a pure sample for subsequent synthetic steps or for analytical characterization.

Alternative Synthetic Strategies

While the Diels-Alder reaction is the most common and efficient method, other strategies for the synthesis of functionalized cyclopentenes exist, such as:

-

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can form cyclopentene rings from acyclic diene precursors.[13]

-

[3+2] Cycloadditions: Copper-catalyzed [3+2] cycloadditions of cyclopropylamines with alkenes can also yield cyclopentene derivatives.

These methods, while effective, often require more complex starting materials and catalysts compared to the straightforward Diels-Alder approach for this specific target molecule.

Applications in Drug Development and Beyond

The cyclopentene ring is a key component in a variety of biologically active molecules. The ability to introduce functionality at specific positions, as in this compound, makes it a valuable intermediate for the synthesis of:

-

Prostaglandin Analogs: The cyclopentane core is central to the structure of prostaglandins, which are involved in a wide range of physiological processes.

-

Antiviral Agents: Some nucleoside analogs with antiviral activity incorporate a cyclopentene ring as a carbocyclic sugar mimic.

-

Agrochemicals: The unique three-dimensional structure of cyclopentene derivatives can be exploited to develop new pesticides and herbicides with high efficacy and selectivity.

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its structure, combining a reactive alkene and a modifiable ester on a five-membered ring, provides a gateway to a wide array of more complex molecular architectures. The Diels-Alder reaction stands as the most practical and efficient method for its synthesis on a laboratory scale. A thorough understanding of its structure, properties, and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage this important molecule in their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 3-Cyclopentene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentene, 3-ethyl-. NIST WebBook. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound: A Versatile Building Block for Innovation. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

-

Starshine Chemical. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2007). Supplementary Data. Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyclopentene-1-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Retrieved from [Link]

-

PubMed. (2004). A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 3-butyl-1-chloro-4-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved from [Link]

-

Starshine Chemical. (2025, December 27). Sourcing this compound: A Buyer's Guide. Retrieved from [Link]

-

ChemBK. (2024, April 9). ethyl cyclopent-3-ene-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.

-

ResearchGate. (2025, August 6). A Computational Study of the Diels−Alder Reaction of Ethyl- S -lactyl Acrylate and Cyclopentadiene. Origins of Stereoselectivity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry with Cyclopentadiene. PMC. Retrieved from [Link]

-

SciSpace. (n.d.). Supplemental Materials - Solvent-free Diels-Alder Reactions of in situ Generated Cyclopentadiene. Retrieved from [Link]

Sources

- 1. ETHYL 3-OXO CYCLOBUATNE CARBOXYLATE(87121-89-9) 1H NMR spectrum [chemicalbook.com]

- 2. Cyclopentene, 3-ethyl- [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound - Starshinechemical [starshinechemical.com]

- 7. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]

- 8. 3-Cyclopentene-1-carboxylic acid | C6H8O2 | CID 853756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. A computational study of the Diels-Alder reaction of ethyl-S-lactyl acrylate and cyclopentadiene. Origins of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to 2-(2-fluorobiphenyl-4-yl)propanoic acid (Flurbiprofen)

A Note on Chemical Identification: The CAS number 21622-01-5 provided in the topic query corresponds to Ethyl 3-cyclopentene-1-carboxylate.[1][2][3][4][5] However, the context of the request for an in-depth technical guide for researchers and drug development professionals strongly suggests an interest in the well-known pharmaceutical agent, Flurbiprofen . Flurbiprofen's chemical name is (±)-2-(2-fluorobiphenyl-4-yl)propanoic acid, and its CAS number is 5104-49-4 .[6][7][8] This guide will proceed with a comprehensive overview of Flurbiprofen.

Introduction

Flurbiprofen is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid derivative family.[6] It is a potent analgesic, anti-inflammatory, and antipyretic agent.[9] Developed by the research division of Boots UK in the 1960s, a period that also saw the discovery of ibuprofen, it was patented in 1964 and received approval for medical use in 1987.[6] Flurbiprofen is commercially available as a racemic mixture of its (+)-S and (-)-R-enantiomers. It is widely used in the management of pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and dental pain.[10][11]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and pharmacokinetic profiling.

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | [6] |

| Synonyms | Flurbiprofen, 2-(2-Fluorobiphenyl-4-yl)propionic acid | [7] |

| Molecular Formula | C₁₅H₁₃FO₂ | [6] |

| Molecular Weight | 244.265 g/mol | [6] |

| Appearance | White powder | [7] |

| Melting Point | 110-114 °C | [8] |

| Chirality | Racemic mixture | [6] |

Pharmacology: Mechanism of Action

Flurbiprofen exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13][14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12][13] By blocking these enzymes, Flurbiprofen effectively reduces prostaglandin synthesis, thereby alleviating inflammatory symptoms.[13]

The S-enantiomer of Flurbiprofen is primarily responsible for its anti-inflammatory activity through COX inhibition.[15][16] Interestingly, both enantiomers may contribute to its analgesic effects.[15][17]

Mechanism of action of Flurbiprofen.

Stereochemistry and Pharmacological Activity

Flurbiprofen is a chiral compound, and its enantiomers exhibit different pharmacological profiles.[17]

-

S-(+)-Flurbiprofen: This enantiomer is the primary active form, possessing most of the beneficial anti-inflammatory properties through potent inhibition of COX enzymes.[15][17]

-

R-(-)-Flurbiprofen: While having weaker anti-inflammatory effects, R-flurbiprofen still demonstrates analgesic properties.[15] Notably, there is negligible conversion of the R-enantiomer to the S-enantiomer in the body.[17]

This stereoselectivity is crucial in drug development, as isolating the more active enantiomer can potentially enhance therapeutic efficacy and reduce side effects associated with the less active or inactive enantiomer.[17]

Pharmacokinetics

The pharmacokinetic profile of Flurbiprofen has been extensively studied.

| Parameter | Description | Reference |

| Absorption | Rapidly and almost completely absorbed after oral administration. | [17] |

| Peak Plasma Concentration | Reached within 1 to 2 hours. | [12][18] |

| Protein Binding | Extensively bound to plasma albumin (>99%), with some stereoselectivity. | [6][17] |

| Metabolism | Primarily metabolized in the liver by the CYP2C9 enzyme to metabolites such as 4'-hydroxy-flurbiprofen. | [6][12][19] |

| Elimination Half-life | Approximately 3 to 6 hours. | [12][17] |

| Excretion | Metabolites are mainly excreted in the urine, with about 20% of the drug eliminated unchanged. | [17] |

Therapeutic Applications in Drug Development

Flurbiprofen is indicated for a variety of inflammatory conditions.

-

Rheumatoid arthritis and Osteoarthritis: It is used for the long-term management of pain and inflammation associated with these conditions.[9][10]

-

Ankylosing Spondylitis: Flurbiprofen is also used to treat this inflammatory disease that primarily affects the spine.[9][10]

-

Acute Pain: It is effective for postoperative dental pain and primary dysmenorrhea.[12]

-

Ophthalmic Use: An ophthalmic solution is used pre-operatively as an anti-miotic agent.[6]

-

Sore Throat: Lozenge and spray formulations are available for the symptomatic relief of sore throat.[20][21][22]

Synthesis of Flurbiprofen

Several synthetic routes for Flurbiprofen have been developed. One common approach involves the following key steps:

-

Preparation of a Zinc Reagent: A zinc reagent is prepared from ethyl 2-bromopropionate.[23]

-

Coupling Reaction: 4-bromo-2-fluoro biphenyl is reacted with the zinc reagent in the presence of a catalyst to yield 2-(2-fluoro-4-biphenyl) ethyl propionate.[23]

-

Hydrolysis: The resulting ester is then hydrolyzed to produce Flurbiprofen.[23]

Other patented methods describe the production of optically active 2-(2-fluorobiphenyl-4-yl) propionic acid.[24] Additionally, various derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid have been synthesized and evaluated for their anti-inflammatory potential.[25][26]

Sources

- 1. CAS 21622-01-5: 3-Cyclopentene-1-carboxylic acid, ethyl es… [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 21622-01-5 | CAS DataBase [m.chemicalbook.com]

- 5. CAS RN 21622-01-5 | Fisher Scientific [fishersci.com]

- 6. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 7. 2-(2-Fluorobiphenyl-4-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 8. 5104-49-4 Cas No. | 2-(2-Fluorobiphenyl-4-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 9. Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flurbiprofen: MedlinePlus Drug Information [medlineplus.gov]

- 11. goodrx.com [goodrx.com]

- 12. youtube.com [youtube.com]

- 13. What is Flurbiprofen used for? [synapse.patsnap.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. New insights into the site and mode of antinociceptive action of flurbiprofen enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. Clinical pharmacokinetics of flurbiprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]

- 19. ClinPGx [clinpgx.org]

- 20. dovepress.com [dovepress.com]

- 21. Flurbiprofen microgranules for relief of sore throat: a randomised, double-blind trial | British Journal of General Practice [bjgp.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid - Eureka | Patsnap [eureka.patsnap.com]

- 24. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid - Google Patents [patents.google.com]

- 25. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ijpsr.com [ijpsr.com]

Ethyl 3-cyclopentene-1-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 3-Cyclopentene-1-carboxylate

Introduction

This compound (CAS No. 21622-01-5) is a versatile cyclic ester that serves as a pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive cyclopentene ring and a modifiable ethyl ester functional group, makes it a valuable precursor for complex molecular targets. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with mechanistic insights to provide a comprehensive resource for leveraging this compound in advanced scientific endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. This compound is a colorless to nearly colorless liquid under standard conditions, a property that facilitates handling and visual assessment of purity.[1]

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [2][3] |

| Molecular Weight | 140.18 g/mol | [2] |

| CAS Number | 21622-01-5 | [2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Boiling Point | 64 °C @ 15 mmHg | [1] |

| Density | ~1.0 g/cm³ | [1] |

| Refractive Index | ~1.45 | [1] |

| Flash Point | 48 °C | [1] |

| Synonyms | Ethyl cyclopent-3-enecarboxylate, 3-Cyclopentene-1-carboxylic acid ethyl ester | [3] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The two olefinic protons (CH =CH ) on the cyclopentene ring would appear in the downfield region, typically between 5.5-6.0 ppm. The allylic and methine protons adjacent to the ester would be found in the 2.5-3.5 ppm range, while the methylene protons of the ethyl group (-O-CH₂ -CH₃) would likely appear around 4.1 ppm as a quartet. The terminal methyl protons (-O-CH₂-CH₃ ) would be the most upfield, appearing around 1.2 ppm as a triplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon (C=O) of the ester group in the highly deshielded region of 170-175 ppm. The olefinic carbons (-C H=C H-) would resonate around 125-135 ppm. The remaining aliphatic carbons of the ring and the ethyl group would appear in the upfield region (10-70 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester, typically found around 1730-1740 cm⁻¹. Other characteristic peaks would include the C=C stretch of the alkene around 1650 cm⁻¹ and various C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functional group.

Synthesis and Manufacturing

The primary industrial and laboratory synthesis of this compound is achieved through a classic pericyclic reaction: the Diels-Alder cycloaddition . This [4+2] cycloaddition provides an atom-economical and often stereoselective route to the cyclopentene scaffold.

The Diels-Alder Reaction Pathway

The reaction involves the combination of a conjugated diene (cyclopentadiene) with a dienophile (ethyl acrylate). Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene, at high temperatures (~170-185 °C). The liberated monomeric cyclopentadiene is highly reactive and readily engages with the electron-deficient double bond of ethyl acrylate to form the six-membered ring adduct, which in this case is a bicyclic system that rearranges to the final product structure.[2][5][6]

The workflow for this synthesis can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

The reaction's stereoselectivity is governed by the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the diene and the dienophile's activating group (the ester). However, the exo isomer is thermodynamically more stable, and at higher reaction temperatures, an equilibrium mixture of endo and exo products may be obtained.[6]

Representative Synthesis Protocol

The following protocol is adapted from established procedures for Diels-Alder reactions involving in situ generation of cyclopentadiene.[6]

Materials:

-

Dicyclopentadiene

-

Ethyl acrylate

-

Sealed reaction tube or high-pressure reactor

-

Heating mantle with stirrer

-

Distillation apparatus for purification

Procedure:

-

Charging the Reactor: In a fume hood, charge a heavy-walled, sealed reaction tube with dicyclopentadiene and ethyl acrylate (typically in a slight molar excess of the dienophile).

-

Sealing and Heating: Securely seal the tube. Place the tube in a heating mantle and heat to approximately 185 °C with magnetic stirring. At this temperature, the dicyclopentadiene undergoes a retro-Diels-Alder reaction to form cyclopentadiene monomer.

-

Reaction: The newly formed cyclopentadiene immediately reacts with the ethyl acrylate present in the tube. Maintain the reaction at 185 °C for a specified time (e.g., 2-4 hours) to ensure complete conversion.

-

Cooling and Workup: Carefully cool the reaction tube to room temperature. Once cooled, open the tube in a fume hood.

-

Purification: Transfer the crude product mixture to a distillation apparatus. Purify the product by vacuum distillation. The target compound, this compound, is collected at its characteristic boiling point (64 °C at 15 mmHg).[1]

-

Characterization: Confirm the identity and purity of the collected fraction using GC-MS and NMR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the carbon-carbon double bond and the ethyl ester.

Caption: Key reactive sites and potential transformations of the title compound.

Application in Pharmaceutical Synthesis: The Dolasetron Case Study

A notable application of this compound is its use as a key intermediate in the synthesis of Dolasetron , an antiemetic and antinauseant agent used to manage nausea and vomiting following chemotherapy.[7] Dolasetron is a potent and selective serotonin 5-HT₃ receptor antagonist.

The synthesis pathway leverages the cyclopentene ring as a scaffold for constructing the final complex tricyclic amine structure. A key patent (EP0266730) and subsequent literature describe a synthetic route that begins with the functionalization of the cyclopentene ring of an alkyl cyclopentene carboxylate.[7][8][9]

The process involves these critical transformations:

-

Oxidation: The double bond of this compound is oxidized to form a vicinal diol (4-ethoxycarbonyl-1,2-cyclopentanediol). This is typically achieved using reagents like osmium tetroxide (OsO₄) with an N-oxide co-oxidant.[7]

-

Oxidative Cleavage: The resulting diol is cleaved to yield a dialdehyde (β-ethoxycarbonylglutaraldehyde). Sodium periodate (NaIO₄) is an effective reagent for this transformation.[7]

-

Cyclization: The dialdehyde is then subjected to a Robinson-Schopf type cyclization with a primary amine and a dicarboxylic acid, which assembles the complex core structure of Dolasetron.

This application highlights the strategic importance of this compound, where its simple structure provides the necessary carbon framework and functional handles for elaboration into a complex, biologically active molecule.

Safety, Handling, and Storage

As a flammable organic liquid, proper safety protocols must be strictly followed when handling this compound.

-

Hazards: The compound is classified as a Flammable Liquid, Category 3 (H226: Flammable liquid and vapor).[1][3]

-

Handling: All handling should be performed in a well-ventilated fume hood. Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated area. The recommended storage temperature is often 2-8 °C to minimize vaporization and potential degradation.

-

Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a deceptively simple molecule with significant strategic value in organic synthesis. Its efficient and scalable production via the Diels-Alder reaction, combined with the orthogonal reactivity of its alkene and ester functionalities, establishes it as a premier building block for complex targets. Its role as a documented intermediate in the synthesis of the pharmaceutical agent Dolasetron serves as a prime example of its utility. This guide has outlined its core properties, synthesis, and reactivity, providing a foundational resource for scientists and researchers aiming to incorporate this versatile compound into their synthetic programs.

References

-

Starshinechemical. This compound. Available from: [Link]

-

Payette, J. N., & Yamamoto, H. (2007). Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Journal of the American Chemical Society, 129(31), 9536–9537. Available from: [Link]

-

Houk, K. N., & Lollar, D. L. (1976). Click Chemistry with Cyclopentadiene. Journal of the American Chemical Society, 98(14), 4220-4228. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Medicinal Chemistry International. Setron series. Available from: [Link]

-

MIT OpenCourseWare. 5.37 Introduction to Organic Synthesis Laboratory. Available from: [Link]

- Google Patents. US7858821B2 - Intermediate compounds useful to prepare dolasetron.

- Google Patents. EP2060557A1 - Intermediate compounds useful to prepare dolasetron.

-

Organic Chemistry Portal. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Available from: [Link]

-

MDPI. Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. Available from: [Link]

-

HENAN SUNLAKE ENTERPRISE CORPORATION. 3-Cyclopentene-1-carboxylic acid ethyl ester. Available from: [Link]

-

Sciforum. Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Available from: [Link]

-

Starshinechemical. This compound. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP4600242A1 - Cyclopentane compound - Google Patents [patents.google.com]

- 6. sciforum.net [sciforum.net]

- 7. medcheminternational.blogspot.com [medcheminternational.blogspot.com]

- 8. US7858821B2 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]

- 9. EP2060557A1 - Intermediate compounds useful to prepare dolasetron - Google Patents [patents.google.com]

Ethyl Cyclopent-3-ene-1-carboxylate: A Linchpin in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl cyclopent-3-ene-1-carboxylate, a seemingly unassuming cyclic ester, has emerged as a pivotal building block in the intricate tapestry of modern organic synthesis and medicinal chemistry. Its unique conformational constraints and versatile reactivity, stemming from the cyclopentene ring and the ethyl ester functionality, render it an invaluable scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of ethyl cyclopent-3-ene-1-carboxylate, from its fundamental physicochemical properties and synthesis to its strategic application in the development of novel therapeutic agents. We will delve into detailed experimental protocols, explore the causality behind synthetic choices, and illuminate its role in the synthesis of antiviral agents, particularly carbocyclic nucleoside analogues. This document is intended to serve as a practical and authoritative resource for researchers navigating the challenges of contemporary drug discovery.

Introduction: The Strategic Importance of the Cyclopentene Scaffold

In the relentless pursuit of novel therapeutics, the strategic selection of molecular scaffolds is paramount. The cyclopentane ring, a ubiquitous motif in natural products and pharmaceuticals, offers a desirable balance of rigidity and flexibility, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The introduction of a double bond, as seen in ethyl cyclopent-3-ene-1-carboxylate, not only introduces a point of unsaturation for further functionalization but also imposes specific conformational biases that can be exploited in rational drug design. This guide will illuminate the journey of this versatile molecule from its synthesis to its impactful role in the laboratory.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and spectral properties is the bedrock of its effective utilization in synthesis.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | ethyl cyclopent-3-ene-1-carboxylate | [PubChem][1] |

| Synonyms | Ethyl 3-cyclopentenecarboxylate, 3-Cyclopentene-1-carboxylic acid ethyl ester | [ChemicalBook][2], [TCI][3] |

| CAS Number | 21622-01-5 | [PubChem][1] |

| Molecular Formula | C₈H₁₂O₂ | [PubChem][1] |

| Molecular Weight | 140.18 g/mol | [PubChem][1] |

| Appearance | Colorless to almost colorless clear liquid | [TCI][3] |

| Boiling Point | 64 °C at 15 mmHg | [ChemicalBook][2] |

| Density | ~1.029 g/cm³ (predicted) | [ChemicalBook][2] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the olefinic protons of the cyclopentene ring (a multiplet), the allylic protons, and the methine proton at the C1 position.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the olefinic carbons, and the sp³-hybridized carbons of the cyclopentene ring and the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹), and C=C stretching of the alkene (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 140, along with characteristic fragmentation patterns.

Synthesis of Ethyl Cyclopent-3-ene-1-carboxylate: A Practical Approach

The most common and efficient method for the synthesis of ethyl cyclopent-3-ene-1-carboxylate is the Diels-Alder reaction, a powerful tool in organic chemistry for the formation of six-membered rings.[4][5] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene (cyclopentadiene) with a dienophile (ethyl acrylate).[6][7]

The Diels-Alder Reaction: A Step-by-Step Protocol

This protocol is a representative procedure based on established principles of the Diels-Alder reaction.[4]

Materials:

-

Dicyclopentadiene

-

Ethyl acrylate

-

Toluene (or another suitable solvent)

-

Anhydrous magnesium sulfate (or other suitable drying agent)

-

Apparatus for fractional distillation and reaction under an inert atmosphere

Procedure:

-

Preparation of Cyclopentadiene: Cyclopentadiene is generated in situ by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This is achieved by fractional distillation. Heat dicyclopentadiene to its boiling point (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) will distill over and should be collected in a receiver cooled in an ice bath. Expertise & Experience: It is crucial to use freshly distilled cyclopentadiene as it readily dimerizes back to dicyclopentadiene at room temperature.

-

Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acrylate in a minimal amount of a suitable solvent like toluene. Cool the solution in an ice bath.

-

Addition of Cyclopentadiene: Slowly add the freshly distilled cyclopentadiene to the stirred solution of ethyl acrylate. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield pure ethyl cyclopent-3-ene-1-carboxylate.

Trustworthiness: This self-validating protocol relies on the well-established and highly reliable Diels-Alder reaction. Monitoring the reaction by TLC or GC provides checkpoints to ensure the reaction is proceeding as expected. The final purification by vacuum distillation ensures a high-purity product, which can be confirmed by spectroscopic analysis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of ethyl cyclopent-3-ene-1-carboxylate.

Applications in Drug Development: The Gateway to Carbocyclic Nucleoside Analogues

The true value of ethyl cyclopent-3-ene-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules. A prime example is its use in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.[8][9][10]

Rationale for Using a Cyclopentene Scaffold

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. This modification offers several advantages:

-

Increased Metabolic Stability: The absence of the glycosidic bond makes these analogues resistant to enzymatic cleavage by phosphorylases.

-

Conformational Rigidity: The cyclopentene ring locks the molecule in a specific conformation, which can lead to enhanced binding affinity to target enzymes.

-

Chiral Scaffolding: The stereocenters on the cyclopentene ring provide a chiral scaffold for the synthesis of enantiomerically pure drugs.

Synthetic Pathway to Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides from ethyl cyclopent-3-ene-1-carboxylate typically involves a series of transformations to introduce the nucleobase and the hydroxymethyl group (or its analogue) with the correct stereochemistry.

Caption: Generalized synthetic pathway to carbocyclic nucleosides.

Expertise & Experience: The key to a successful synthesis of carbocyclic nucleosides lies in the stereocontrol of the various transformations. The choice of epoxidation agent and the conditions for the ring-opening of the epoxide are critical for establishing the desired stereochemistry of the hydroxyl groups. The coupling of the nucleobase often requires careful selection of reaction conditions to achieve the desired regioselectivity (N-alkylation versus O-alkylation).[10]

Relevance to Oseltamivir (Tamiflu®)

While not a direct precursor in the commercial synthesis of the anti-influenza drug oseltamivir (Tamiflu®), the chemistry of cyclopentene and cyclohexane carboxylates is highly relevant to its synthesis.[11] The core of oseltamivir is a functionalized cyclohexene ring, and the synthetic strategies employed in its total synthesis share common principles with the manipulation of cyclopentene derivatives, such as the stereoselective introduction of functional groups.[12][13]

Conclusion and Future Perspectives

Ethyl cyclopent-3-ene-1-carboxylate is more than just a simple organic molecule; it is a testament to the power of fundamental building blocks in driving innovation in drug discovery. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. The continued exploration of new reactions and applications of this scaffold will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. As our understanding of disease biology deepens, the demand for sophisticated molecular tools like ethyl cyclopent-3-ene-1-carboxylate will only continue to grow, solidifying its place as a cornerstone of modern pharmaceutical research.

References

- 1. Ethyl 3-Cyclopentene-1-carboxylate | C8H12O2 | CID 5314991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]

- 3. This compound | 21622-01-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 12. iiste.org [iiste.org]

- 13. Oseltamivir synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-Cyclopentene-1-carboxylic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the key physical and spectroscopic properties of 3-cyclopentene-1-carboxylic acid ethyl ester (CAS No. 21622-01-5). As a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, a thorough understanding of its physical characteristics is paramount for its effective application. This document consolidates critical data, including molecular and general properties, thermodynamic attributes, and detailed spectroscopic analyses, supported by experimental protocols and expert insights to ensure scientific integrity and practical utility.

Introduction: The Significance of a Versatile Synthetic Intermediate

3-Cyclopentene-1-carboxylic acid ethyl ester is a bifunctional molecule featuring a reactive cyclopentene ring and an ethyl ester group. This unique combination of functionalities makes it a versatile precursor for a wide array of chemical transformations, including but not limited to cycloaddition reactions, ester hydrolysis, transesterification, and reduction.[1] Its application as a key intermediate in the synthesis of complex organic molecules underscores the importance of a detailed understanding of its physical properties for reaction design, process optimization, and quality control.[1]

Molecular and General Properties

A foundational understanding of a compound begins with its fundamental molecular and general physical properties. These characteristics are essential for accurate stoichiometric calculations, reaction setup, and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [2][3] |

| Molecular Weight | 140.18 g/mol | [2][3] |

| CAS Registry Number | 21622-01-5 | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Odor | Organic solvent-like | [4] |

These fundamental properties are the first point of reference for any researcher working with this compound. The molecular weight is crucial for converting between mass and moles, while the CAS number provides a unique identifier for database searches and regulatory compliance. Its appearance as a clear, colorless liquid is a key indicator of its purity.

Thermodynamic Properties